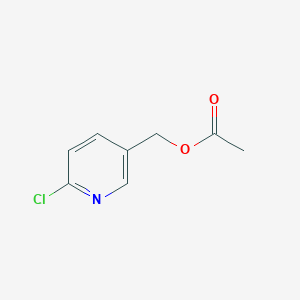

(6-Chloropyridin-3-yl)methyl acetate

Description

Contextualizing Pyridine (B92270) Derivatives within Organic Synthesis and Advanced Materials Science

Pyridine and its derivatives are fundamental building blocks in modern organic chemistry. rsc.org The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a key structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.org Its unique electronic properties, arising from the electronegative nitrogen atom, render the ring electron-deficient and influence its reactivity towards both electrophilic and nucleophilic reagents. rsc.org In the realm of advanced materials science, pyridine derivatives are utilized in the synthesis of polymers, ligands for catalysis, and functional dyes, owing to their coordinating abilities and tunable electronic characteristics. rsc.org The stability of the pyridine ring, coupled with its capacity for functionalization at various positions, makes it a versatile scaffold for the construction of complex molecular architectures. nih.gov

Structural Analysis of the (6-Chloropyridin-3-yl)methyl Moiety and its Implications in Heterocyclic Chemistry

The (6-Chloropyridin-3-yl)methyl moiety is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a methylene (B1212753) group at the 3-position. The presence of the electronegative nitrogen atom and the chlorine atom significantly influences the electron density distribution within the pyridine ring, making the carbon atoms susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The chlorine atom at the 6-position is a potential leaving group in nucleophilic aromatic substitution reactions, a key aspect of the moiety's reactivity. The methylene group at the 3-position acts as a linker, connecting the reactive heterocyclic core to other functional groups, in this case, an acetate (B1210297) ester. This structural arrangement allows for the independent chemical manipulation of the pyridine ring and the side chain, offering a wide range of possibilities for synthetic transformations.

Historical and Current Research Trajectories Involving Acetate Esters of Heterocyclic Alcohols

Acetate esters are a well-established class of organic compounds, widely recognized for their utility as protecting groups for alcohols, synthetic intermediates, and their presence in natural products contributing to flavors and fragrances. The esterification of alcohols is a fundamental reaction in organic synthesis, with a long history of methodological development. chemicalbook.com In the context of heterocyclic chemistry, the formation of acetate esters from heterocyclic alcohols is a common strategy to modify the polarity and reactivity of molecules. Current research in this area is focused on developing more efficient and environmentally benign esterification methods, including enzymatic and catalytic approaches. Furthermore, the cleavage of acetate esters under specific conditions is exploited in multi-step syntheses to unmask a hydroxyl group at a desired stage. The study of acetate esters of heterocyclic alcohols, therefore, remains an active area of research, driven by the need for advanced synthetic tools.

Rationale for Dedicated Academic Investigation into the Synthesis, Reactivity, and Applications of (6-Chloropyridin-3-yl)methyl Acetate

The dedicated academic investigation of this compound is justified by its potential as a versatile building block in organic synthesis. The compound embodies a trifunctional scaffold: a nucleophilic substitution site at the 6-position of the pyridine ring, an ester functional group susceptible to hydrolysis and transesterification, and a benzylic-like position that can be a site for radical reactions. Understanding the interplay of these functional groups and developing selective transformations is a significant academic challenge with practical implications. For instance, the (6-Chloropyridin-3-yl)methyl moiety is a key component of several commercially important neonicotinoid insecticides. jocpr.com A thorough understanding of the synthesis and reactivity of this compound can, therefore, pave the way for the development of new agrochemicals, as well as novel pharmaceutical agents and functional materials.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 881734-66-3 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

Expected Spectroscopic Features of this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and a singlet for the methyl (-CH₃) protons of the acetate group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the methylene carbon, the carbonyl carbon of the ester, and the methyl carbon of the acetate. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester group (typically around 1740 cm⁻¹), and bands corresponding to the C-O stretching and the aromatic C-H and C=C/C=N vibrations of the pyridine ring. |

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6(11)12-5-7-2-3-8(9)10-4-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRPSHVPTVBZEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Elucidation of Synthetic Methodologies for 6 Chloropyridin 3 Yl Methyl Acetate

Retrosynthetic Disconnection Strategies for the Ester Linkage and the (6-Chloropyridin-3-yl)methyl Unit

Retrosynthetic analysis of (6-Chloropyridin-3-yl)methyl acetate (B1210297) reveals two primary disconnection points, offering logical pathways for its synthesis. The most apparent disconnection is at the ester linkage, which breaks the molecule into the precursor alcohol, (6-chloropyridin-3-yl)methanol, and an acetylating agent such as acetic acid or its derivatives. This approach is the foundation for direct esterification methods.

A second strategic disconnection can be made at the carbon-carbon bond between the pyridine (B92270) ring and the methyl group. However, a more synthetically viable disconnection involves the carbon-heteroatom bond of the chloropyridinylmethyl unit. This leads to precursors like 6-chloro-3-(chloromethyl)pyridine, which can then be functionalized to introduce the acetate group, often via the corresponding alcohol. These retrosynthetic strategies guide the design of efficient and practical synthetic routes to the target molecule.

Precursor Synthesis: Development of (6-Chloropyridin-3-yl)methanol Pathways

Synthetic Routes to 6-Chloro-3-(hydroxymethyl)pyridine from Various Pyridine Precursors

One common and effective method for the synthesis of (6-chloropyridin-3-yl)methanol involves the reduction of derivatives of 6-chloronicotinic acid. For instance, methyl 6-chloronicotinate can be reduced to the desired alcohol. A documented procedure involves treating methyl 6-chloronicotinate with sodium borohydride (B1222165) in a solvent mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727). This reaction proceeds under reflux conditions to yield (6-chloropyridin-3-yl)methanol as a yellow oil that crystallizes upon standing. prepchem.com

Alternatively, 6-chloronicotinic acid itself can serve as the starting material. Its reduction to (6-chloropyridin-3-yl)methanol can be achieved using a borane-tetrahydrofuran (B86392) complex. This method provides another viable pathway to this essential precursor. prepchem.com

Another approach starts from 2-chloro-5-methylpyridine, which is oxidized to 6-chloronicotinic acid. This oxidation can be carried out using oxygen in the presence of a cobalt acetate catalyst in a chlorobenzene (B131634) solvent. The resulting 6-chloronicotinic acid can then be reduced to the target alcohol as previously described.

The following table summarizes these synthetic pathways to (6-chloropyridin-3-yl)methanol.

| Starting Material | Reagents | Key Conditions | Product |

| Methyl 6-chloronicotinate | Sodium borohydride, Methanol | Reflux in THF | (6-Chloropyridin-3-yl)methanol |

| 6-Chloronicotinic acid | Borane-tetrahydrofuran complex | Room temperature | (6-Chloropyridin-3-yl)methanol |

| 2-Chloro-5-methylpyridine | 1. O₂, Cobalt acetate2. Reducing agent | 1. Oxidation2. Reduction | (6-Chloropyridin-3-yl)methanol |

Functionalization Strategies Involving 6-Chloro-3-(chloromethyl)pyridine as a Key Intermediate

An alternative synthetic strategy utilizes 6-chloro-3-(chloromethyl)pyridine as a pivotal intermediate. This compound provides a reactive site for the introduction of the hydroxymethyl group, which is then esterified. The synthesis of this intermediate can be achieved from 2-picoline through a multi-step process involving Friedel-Crafts acylation, reduction, and chlorination.

While the direct hydrolysis of 6-chloro-3-(chloromethyl)pyridine to (6-chloropyridin-3-yl)methanol is a plausible step, the subsequent esterification of the alcohol is the more commonly employed route to the final product.

Direct Esterification Techniques for the Formation of (6-Chloropyridin-3-yl)methyl Acetate

Once the precursor, (6-chloropyridin-3-yl)methanol, is obtained, the final step involves the formation of the ester linkage. Several standard esterification methods can be employed for this transformation.

Fischer Esterification and Acid-Catalyzed Approaches

Fischer-Speier esterification is a classic and straightforward method for the synthesis of esters from an alcohol and a carboxylic acid in the presence of an acid catalyst. In the context of synthesizing this compound, this would involve the reaction of (6-chloropyridin-3-yl)methanol with acetic acid, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol or acetic acid) can be used, or water can be removed as it is formed.

Another acid-catalyzed approach involves the use of acetyl chloride. The reaction of (6-chloropyridin-3-yl)methanol with acetyl chloride would readily produce the desired ester. This reaction is generally faster and not reversible compared to the Fischer esterification with acetic acid. The in situ generation of hydrogen chloride from the reaction of acetyl chloride and methanol can also serve as a catalyst for the esterification of carboxylic acids. researchgate.net

Steglich Esterification and Other Carbodiimide-Mediated Methods

The Steglich esterification offers a mild and efficient alternative for the formation of the ester bond, particularly for substrates that may be sensitive to the harsh conditions of acid catalysis. prepchem.com This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

The reaction proceeds by the activation of the carboxylic acid (acetic acid) by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol ((6-chloropyridin-3-yl)methanol) to form the ester and a urea (B33335) byproduct (dicyclohexylurea if DCC is used). The mild reaction conditions, typically at room temperature, make this a valuable method in organic synthesis.

The following table provides a comparative overview of the direct esterification techniques.

| Method | Reagents | Catalyst | Key Features |

| Fischer Esterification | (6-chloropyridin-3-yl)methanol, Acetic acid | Strong acid (e.g., H₂SO₄) | Reversible, requires driving the equilibrium |

| Acylation with Acetyl Chloride | (6-chloropyridin-3-yl)methanol, Acetyl chloride | None required | Fast, irreversible |

| Steglich Esterification | (6-chloropyridin-3-yl)methanol, Acetic acid | DCC or EDC, DMAP | Mild conditions, high efficiency |

Utilization of Acetic Anhydride (B1165640) and Acetyl Chloride for Efficient Acetylation

The acetylation of the hydroxyl group in (6-chloropyridin-3-yl)methanol to yield this compound is a crucial transformation in the synthesis of various compounds of interest. This conversion is commonly achieved through the use of acetylating agents such as acetic anhydride (Ac₂O) and acetyl chloride (AcCl). The efficiency of these reactions is often enhanced by the use of a base, typically pyridine, which acts as a catalyst and neutralizes the acidic byproduct.

A general and widely employed method for O-acetylation involves the use of acetic anhydride in the presence of pyridine. In a typical procedure, the alcohol, in this case (6-chloropyridin-3-yl)methanol, is dissolved in pyridine, and acetic anhydride is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). researchgate.net Pyridine serves a dual role in this reaction: it acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it also serves as a base to neutralize the acetic acid generated during the reaction. nih.gov The use of a slight excess of acetic anhydride is common to ensure the complete conversion of the starting alcohol. researcher.life

The work-up procedure for reactions utilizing acetic anhydride and pyridine typically involves quenching the excess acetic anhydride with a protic solvent like methanol. The mixture is then diluted with an organic solvent, such as dichloromethane (B109758) or ethyl acetate, and washed successively with aqueous acid (e.g., 1 M HCl) to remove pyridine, water, saturated aqueous sodium bicarbonate to remove acetic acid, and finally brine. researchgate.net The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which may be further purified by silica (B1680970) gel column chromatography. researchgate.net

Acetyl chloride is another effective acetylating agent for the synthesis of this compound. The reaction with acetyl chloride is generally more vigorous than with acetic anhydride and is also carried out in the presence of a base like pyridine to neutralize the hydrochloric acid (HCl) byproduct. mdpi.com The formation of N-acetyl pyridinium (B92312) chloride as a reactive intermediate is a key step in this process. osi.lv

The choice between acetic anhydride and acetyl chloride can depend on several factors, including the reactivity of the substrate and the desired reaction conditions. Acetyl chloride is more reactive but may lead to more side reactions if not controlled carefully. Acetic anhydride is less reactive and often requires a catalyst like pyridine or 4-dimethylaminopyridine (DMAP) for efficient transformation. researchgate.net

A comparative overview of the two common acetylating agents is presented in the table below.

| Acetylating Agent | Catalyst/Base | Byproduct | Reactivity | Typical Conditions |

| Acetic Anhydride | Pyridine, DMAP | Acetic Acid | Moderate | 0 °C to room temperature |

| Acetyl Chloride | Pyridine | Hydrochloric Acid | High | Often requires cooling |

Transesterification Processes Involving this compound

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. This process is typically catalyzed by an acid or a base. In the context of this compound, transesterification could be employed to synthesize other esters of (6-chloropyridin-3-yl)methanol by reacting the acetate ester with a different alcohol.

Base-catalyzed transesterification is a widely used industrial process, particularly for the production of biodiesel from fats and oils. nih.gov The mechanism involves the deprotonation of the alcohol by the base to form an alkoxide, which then acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the new ester and the original alkoxide, which is protonated to regenerate the alcohol.

Commonly used homogeneous base catalysts include alkali metal hydroxides (e.g., potassium hydroxide) and alkoxides. nih.gov For the transesterification of this compound with a generic alcohol (R-OH), the reaction would proceed as follows:

This compound + R-OH ⇌ (6-Chloropyridin-3-yl)methyl ester of R-COOH + Methyl alcohol

The reaction is reversible, and to drive it towards the product side, an excess of the reactant alcohol is often used, or one of the products is removed from the reaction mixture. The choice of base catalyst and reaction conditions, such as temperature and reaction time, would need to be optimized for the specific substrate and alcohol.

Various metal compounds can catalyze transesterification reactions. These can be broadly classified into Lewis acids and other metal-based catalysts. Lewis acids, such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), can activate the ester carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. nih.gov For instance, studies on the transesterification of sunflower oil have shown that ZnCl₂ can be used as a catalyst, although the reaction rates might be slow. nih.gov

Metal ions can also be used to activate pyridine esters for transesterification. For example, copper(II) triflate has been shown to mediate the lactonization of ω-hydroxyalkyl 2-pyridyl esters, which is an intramolecular transesterification reaction. researchgate.net This suggests that metal coordination to the pyridine nitrogen can enhance the reactivity of the ester group.

More recently, metal-free catalytic systems have also been developed. For example, tetramethylammonium (B1211777) methyl carbonate has been reported as an effective catalyst for the transesterification of various esters and alcohols. This method is particularly useful for substrates that can be deactivated by conventional metal salt catalysts. nih.gov

The following table summarizes different types of catalysts used in transesterification reactions.

| Catalyst Type | Examples | Mechanism of Action |

| Homogeneous Base | Potassium Hydroxide (B78521), Sodium Methoxide (B1231860) | Formation of a nucleophilic alkoxide |

| Lewis Acid | Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃) | Activation of the ester carbonyl group |

| Metal Ions | Copper(II) Triflate | Coordination to the pyridine ring, enhancing ester reactivity |

| Metal-Free | Tetramethylammonium methyl carbonate | In situ generation of highly active alkoxide species |

Alternative and Advanced Synthetic Approaches for this compound

In addition to classical chemical methods, alternative and advanced synthetic strategies are being explored to improve the efficiency, selectivity, and environmental footprint of ester synthesis. These include enzymatic catalysis and microwave-assisted organic synthesis.

Enzymes, particularly lipases, have emerged as powerful biocatalysts for a wide range of organic transformations, including esterification and transesterification. nih.gov The use of enzymes offers several advantages, such as high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions (often at room temperature and neutral pH), and reduced environmental impact. nih.gov

Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is one of the most commonly used lipases for the synthesis of esters. nih.gov Research on the enzymatic synthesis of pyridine esters has demonstrated the efficiency of Novozym 435 in catalyzing the esterification of nicotinic acids with various alcohols. nih.gov Optimal conditions for such reactions have been identified, including the use of a non-polar solvent like n-hexane, a specific molar ratio of acid to alcohol, and the presence of molecular sieves to remove water, which is a byproduct of the esterification reaction. nih.gov The reusability of the immobilized enzyme is a significant advantage for sustainable processes. nih.gov

While the direct enzymatic synthesis of this compound from (6-chloropyridin-3-yl)methanol and an acyl donor has not been specifically reported, the existing literature on the enzymatic synthesis of other pyridine esters suggests that this would be a feasible and potentially advantageous approach. Lipase-catalyzed acylation has been successfully applied to the synthesis of N-pyridinylmethyl amides, demonstrating the compatibility of the pyridine moiety with enzymatic systems. nih.gov

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide variety of chemical reactions. ajrconline.org Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. ajrconline.org

The application of microwave technology has been reported for various syntheses involving pyridine derivatives. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction, has been successfully performed under microwave irradiation, leading to shorter reaction times. The cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) was also accelerated from days to hours using microwave heating. nih.gov

The table below provides a comparative overview of conventional and advanced synthetic methods.

| Synthetic Method | Key Features | Advantages | Potential for this compound Synthesis |

| Conventional Heating | Gradual heating of the reaction vessel | Well-established, widely applicable | Standard method for acetylation |

| Enzymatic Catalysis | Use of biocatalysts (e.g., lipases) | High selectivity, mild conditions, environmentally friendly | Feasible and potentially advantageous for a "green" synthesis |

| Microwave-Assisted Synthesis (MAOS) | Rapid and uniform heating by microwave irradiation | Drastically reduced reaction times, often higher yields | High potential to accelerate the acetylation reaction |

Applications of Flow Chemistry for Continuous Production and Process Intensification

The continuous production of this compound using flow chemistry presents a promising alternative to traditional batch processing, offering enhanced safety, efficiency, and scalability. This methodology involves the continuous pumping of reactants through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

A key advantage of flow chemistry is the ability to perform reactions at elevated temperatures and pressures safely, which can significantly accelerate reaction rates. The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates rapid heat and mass transfer, leading to improved reaction control and selectivity. For the synthesis of this compound, a continuous flow system could involve the reaction of (6-chloropyridin-3-yl)methanol with an acetylating agent, such as acetic anhydride, in the presence of a catalyst.

Process intensification can be achieved by integrating reaction and purification steps. For instance, an immobilized catalyst can be used in a packed-bed reactor, simplifying the downstream purification process as the catalyst is retained within the reactor. Subsequent in-line purification, such as liquid-liquid extraction or continuous crystallization, can be employed to isolate the desired product in a continuous fashion.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts.

The choice of solvent can significantly impact the efficiency and selectivity of the acetylation reaction. The solvent should ideally dissolve all reactants and be inert under the reaction conditions. The polarity of the solvent can influence the reaction rate.

Aprotic solvents are generally preferred for this type of esterification. The use of a co-solvent can sometimes enhance the reaction rate by improving the solubility of the reactants. matec-conferences.orgnih.gov For example, in biodiesel production, which involves similar esterification or transesterification reactions, co-solvents like tetrahydrofuran (THF) have been shown to increase the reaction rate by creating a single-phase system from immiscible reactants. matec-conferences.orgnih.gov While the reactants for this compound synthesis may be more miscible, the principle of using a solvent that ensures good solubility of all components remains critical. Non-polar solvents like toluene (B28343) or benzene (B151609) have also been used as co-solvents in other transesterification reactions to improve performance.

Table 1: Common Solvents for Acetylation and Their Properties

| Solvent | Dielectric Constant (25 °C) | Boiling Point (°C) | Key Characteristics |

| Dichloromethane (DCM) | 8.93 | 39.6 | Good solvent for a wide range of organic compounds. Volatile and easy to remove. |

| Tetrahydrofuran (THF) | 7.52 | 66 | Good for dissolving both polar and non-polar compounds. Can act as a Lewis base. |

| Toluene | 2.38 | 110.6 | Can form an azeotrope with water, which can be beneficial for driving esterification reactions to completion. |

| Acetonitrile (B52724) | 36.64 | 81.6 | A polar aprotic solvent that can be used for a variety of reactions. |

The selection of the acetylating agent and catalyst is a critical factor in the synthesis of this compound. Acetic anhydride is a common and effective acetylating agent. The reaction is typically catalyzed by either an acid or a base. mdpi.com

A variety of catalysts have been employed for acetylation reactions, including both homogeneous and heterogeneous catalysts. mdpi.comresearchgate.net Lewis acids such as indium halides and yttrium complexes have been shown to be effective catalysts for acylation reactions. researchgate.net In some cases, the reaction can proceed without a catalyst, although this may require more forcing conditions. mdpi.com

The optimization of catalyst loading is essential. For instance, in the microwave-assisted synthesis of methyl acetate, the concentration of the sulfuric acid catalyst was found to be a significant factor affecting the yield. uctm.eduresearchgate.net Similarly, for the synthesis of this compound, the optimal amount of catalyst would need to be determined experimentally to achieve the highest yield in the shortest time.

Temperature, pressure, and reaction time are key parameters that must be carefully controlled to maximize the yield of the desired product.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of degradation products. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For similar esterification reactions, temperatures can range from room temperature to reflux conditions. chemicalbook.com In some specialized applications like supercritical methanol transesterification, temperatures can be as high as 300°C.

Pressure: For most laboratory-scale esterification reactions, the reaction is carried out at atmospheric pressure.

Reaction Time: The reaction time needs to be optimized to ensure the reaction goes to completion without significant product degradation. Progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). Studies on similar esterification processes have shown that an optimal reaction time exists to achieve maximum conversion. uctm.eduresearchgate.net

Table 2: Influence of Reaction Parameters on Methyl Acetate Synthesis (Illustrative Example)

| Parameter | Range | Effect on Conversion |

| Microwave Power (W) | 300 - 600 | Increased power generally leads to higher conversion. |

| Methanol to Acetic Acid Ratio | 0.75:1 - 1.25:1 | A slight excess of methanol can drive the reaction forward. |

| Catalyst Concentration (%) | 0 - 7 | Higher catalyst concentration generally increases the reaction rate. |

| Reaction Time (min) | 10 - 30 | Conversion increases with time up to a certain point. |

| Data adapted from a study on microwave-assisted methyl acetate synthesis for illustrative purposes. uctm.eduresearchgate.net |

Chromatographic and Non-Chromatographic Purification Methodologies in Academic Synthesis

After the reaction is complete, the crude this compound must be purified to remove any unreacted starting materials, reagents, catalyst, and byproducts.

Chromatographic Methods:

Flash Column Chromatography: This is a standard technique in academic labs for purifying organic compounds. The crude product is loaded onto a column of silica gel and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent. The different components of the mixture travel through the column at different rates, allowing for their separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity samples, prep-HPLC can be used. This technique offers higher resolution than flash chromatography. chemicalbook.com

Non-Chromatographic Methods:

Extraction: A common work-up procedure involves partitioning the reaction mixture between an organic solvent and water. This can remove water-soluble impurities. Washing the organic layer with a basic solution, such as aqueous sodium bicarbonate, can remove acidic impurities like acetic acid. chemicalbook.com

Distillation: If the product is a volatile liquid and thermally stable, distillation can be an effective method for purification, especially on a larger scale.

Crystallization: If the product is a solid, crystallization from a suitable solvent can be a highly effective purification technique. This method relies on the difference in solubility between the desired product and impurities at different temperatures.

Acid-Base Treatment: As seen in related syntheses, adjusting the pH of the reaction mixture can be used to precipitate or extract certain components. google.com For example, after an acidic work-up, the pH can be adjusted with a base to isolate the product. google.com

The choice of purification method will depend on the scale of the reaction, the physical properties of the product, and the nature of the impurities. Often, a combination of these techniques is employed to achieve the desired purity.

Mechanistic Investigations and Chemical Transformations of 6 Chloropyridin 3 Yl Methyl Acetate

Reactivity at the Pyridine (B92270) Nucleus of (6-Chloropyridin-3-yl)methyl Acetate (B1210297)

The chemical behavior of (6-Chloropyridin-3-yl)methyl acetate is significantly influenced by the electronic properties of its pyridine nucleus. The presence of a chlorine atom at the C-6 position and a methyl acetate group at the C-3 position dictates its reactivity towards various reagents.

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com The chlorine atom at the C-6 position of this compound is activated towards displacement by nucleophiles. This is because the electron-withdrawing nature of the ring nitrogen facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate (a Meisenheimer-like complex). uoanbar.edu.iq

Common nucleophiles such as amines, alkoxides, and thiolates can displace the chloride. For instance, reaction with ammonia (B1221849) or primary amines can yield the corresponding 6-aminopyridine derivatives. Similarly, treatment with sodium methoxide (B1231860) would lead to the formation of the 6-methoxy analog. These reactions are crucial for the synthesis of a variety of substituted pyridine derivatives. chemicalbook.com The reactivity in SNAr reactions is generally higher at the C-2 and C-4 (or C-6) positions of the pyridine ring due to effective stabilization of the intermediate. uoanbar.edu.iq

Table 1: Examples of SNAr Reactions at the C-6 Position

| Nucleophile | Reagent Example | Product |

| Amine | Ammonia (NH₃) | (6-Aminopyridin-3-yl)methyl acetate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | (6-Methoxypyridin-3-yl)methyl acetate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | (6-(Phenylthio)pyridin-3-yl)methyl acetate |

Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq This deactivation is further enhanced in this compound by the presence of the chlorine atom. Electrophilic attack, if it occurs, is directed to the C-3 or C-5 position, which are the positions of highest electron density in the deactivated ring. uoanbar.edu.iq However, forcing conditions, such as high temperatures and strong acids, are typically required for reactions like nitration, sulfonation, and halogenation, and the yields are often low. masterorganicchemistry.comyoutube.com Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine and its deactivated derivatives. uoanbar.edu.iq

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile. It can react with oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), to form the corresponding N-oxide derivative. N-oxidation can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution at different positions.

Furthermore, the pyridine nitrogen can be alkylated by reaction with alkyl halides, such as methyl iodide, in a process known as quaternization. This reaction results in the formation of a pyridinium (B92312) salt, which carries a positive charge on the nitrogen atom. This positive charge significantly increases the deactivation of the ring towards electrophilic attack but can activate the ring for nucleophilic substitution.

Hydrolysis and Interconversion Pathways of the Acetate Ester

The ester functional group in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base.

In the presence of a strong acid catalyst, such as hydrochloric acid, the ester undergoes hydrolysis to yield (6-chloropyridin-3-yl)methanol and acetic acid. kau.edu.sa This reaction is reversible, and the position of the equilibrium is dependent on the concentration of water. researchgate.net

The mechanism of acid-catalyzed ester hydrolysis typically proceeds through a series of steps involving protonation of the carbonyl oxygen, nucleophilic attack by water on the carbonyl carbon, and subsequent elimination of the alcohol. The reaction is generally considered to be a pseudo-first-order reaction when water is in large excess, as its concentration remains effectively constant throughout the reaction. kau.edu.saegyankosh.ac.in The rate of the reaction can be monitored by titrating the acetic acid produced with a standard base at various time intervals. egyankosh.ac.inyoutube.com

Table 2: Kinetic Parameters for Acid-Catalyzed Hydrolysis of a Generic Ester (Methyl Acetate) Note: Data for this compound is not readily available, so data for methyl acetate is provided as an illustrative example.

| Temperature (°C) | Catalyst | Rate Constant (k) | Reference |

| 25 | HCl | Varies with acid concentration | kau.edu.sa |

| 90-110 | Acetic Acid (autocatalysis) | 1.4 x 10⁻⁴ (mol/L)⁻¹s⁻¹ (extrapolated to 25°C) | researchgate.net |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts the ester into an alcohol and a carboxylate salt. jocpr.com For this compound, treatment with a base like sodium hydroxide (B78521) would yield (6-chloropyridin-3-yl)methanol and sodium acetate.

Enzymatic Hydrolysis for Selective Transformations and Biodegradation Studies

The enzymatic hydrolysis of this compound represents a key area of interest for both selective chemical synthesis and understanding its environmental fate. While specific studies on the enzymatic hydrolysis of this exact compound are not extensively detailed in publicly available literature, the biotransformation of structurally similar chloropyridinyl compounds and benzylic acetates provides a strong basis for predicting its behavior.

Enzymes such as lipases and esterases are widely recognized for their ability to catalyze the hydrolysis of ester bonds with high chemo-, regio-, and enantioselectivity. mdpi.comnih.gov Lipases, in particular, are versatile biocatalysts used in a variety of organic transformations, including the hydrolysis of esters. mdpi.com The hydrolysis of benzylic acetates, which are structurally analogous to this compound, has been successfully demonstrated using lipases, such as Candida antarctica Lipase (B570770) B (CALB). nih.govresearchgate.net These enzymes can effectively catalyze the cleavage of the ester linkage to yield the corresponding alcohol, (6-Chloropyridin-3-yl)methanol, and acetic acid.

From a biodegradation perspective, the chloropyridinyl moiety is a common feature in several neonicotinoid insecticides. nih.govfrontiersin.orgresearchgate.net Microbial degradation pathways for these pesticides have been studied, often involving the transformation of the chloropyridinyl ring. nih.govfrontiersin.orgresearchgate.netresearchgate.net Microorganisms, including various bacteria and fungi, have been identified that can metabolize these compounds. nih.govnih.gov The initial steps in the biodegradation of more complex molecules containing the 6-chloropyridin-3-yl)methyl group often involve modifications to the side chain, which could include the enzymatic hydrolysis of an ester group if present. For instance, the degradation of some neonicotinoids leads to the formation of 6-chloronicotinic acid, indicating that enzymatic machinery exists in microbes to process this heterocyclic system. frontiersin.orgresearchgate.net

The expected enzymatic hydrolysis of this compound would proceed as follows:

Reaction Scheme: Enzymatic Hydrolysis this compound + H₂O ---(Lipase/Esterase)--> (6-Chloropyridin-3-yl)methanol + Acetic Acid

This reaction is significant for several reasons. Firstly, it offers a mild and selective method for the deprotection of the hydroxyl group in synthetic chemistry. Secondly, understanding this process is crucial for assessing the environmental persistence and potential for bioremediation of this compound and related substances. The biodegradability of the resulting alcohol, (6-Chloropyridin-3-yl)methanol, would then be the subsequent step in its complete mineralization.

| Enzyme Class | Potential Application | Expected Product |

| Lipases | Selective deacetylation, Kinetic resolution | (6-Chloropyridin-3-yl)methanol |

| Esterases | Biodegradation, Detoxification | (6-Chloropyridin-3-yl)methanol |

Transformations Involving the Methylene (B1212753) Bridge of this compound

The methylene group in this compound, being at a benzylic-like position, is susceptible to a variety of chemical transformations, including radical reactions, oxidative functionalization, and other derivatizations.

Radical Reactions and Oxidative Functionalization at the Benzylic Position

The benzylic C-H bonds of the methylene bridge are activated towards radical abstraction and oxidation due to the adjacent pyridine ring, which can stabilize a resulting radical or cationic intermediate.

Radical Reactions: While specific radical reactions of this compound are not widely reported, analogous benzylic positions are known to undergo free-radical halogenation, for example, with N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN, light). This would be expected to yield (1-bromo-(6-chloropyridin-3-yl))methyl acetate, a versatile intermediate for further nucleophilic substitutions.

Oxidative Functionalization: The oxidation of benzylic C-H bonds to carbonyl groups is a fundamental transformation in organic synthesis. mdpi.com Various methods employing transition metal catalysts in combination with oxidants like tert-butyl hydroperoxide (TBHP) have been developed for the selective oxidation of benzylic methylenes. mdpi.com Applying such a method to this compound would be expected to yield the corresponding keto-ester, (6-chloropyridine-3-carbonyl)methyl acetate.

Potential Oxidative Transformation this compound ---(Oxidizing Agent/Catalyst)--> (6-chloropyridine-3-carbonyl)methyl acetate

This transformation would provide access to a different class of derivatives with the keto functionality offering a new site for chemical modifications.

Derivatization and Substitution Reactions on the Methylene Linker

The methylene group, once functionalized, can undergo further derivatization. For example, if a halogen is introduced via a radical reaction, it can be displaced by a variety of nucleophiles.

Additionally, the acidity of the methylene protons is increased by the adjacent pyridine ring, making them susceptible to deprotonation by a strong base. This could potentially allow for alkylation or other electrophilic substitution reactions at this position, though this might be challenging due to the presence of the ester group. The unusual reactivity of methylene groups adjacent to pyridine carboxamido moieties in metal complexes has been noted, where the methylene is readily converted to a carbonyl group. nih.gov This suggests that the coordination of the pyridine nitrogen to a metal center could activate the methylene bridge towards oxidation.

Further Functional Group Interconversions from this compound

The ester functionality in this compound is a versatile handle for a range of functional group interconversions, including reduction to the primary alcohol and conversion to other carboxylic acid derivatives.

Reduction of the Ester to the Primary Alcohol and Subsequent Oxidations

The reduction of the ester group in this compound to the corresponding primary alcohol, (6-Chloropyridin-3-yl)methanol, is a standard and highly efficient transformation.

Reduction: This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orgncert.nic.in

Reaction Scheme: Reduction this compound ---(LiAlH₄, THF)--> (6-Chloropyridin-3-yl)methanol

The commercial availability of (6-Chloropyridin-3-yl)methanol further supports that its synthesis, likely from the corresponding ester or carboxylic acid, is a well-established process. sigmaaldrich.comoakwoodchemical.comfishersci.com

Subsequent Oxidations: The resulting primary alcohol, (6-Chloropyridin-3-yl)methanol, can be selectively oxidized to either the corresponding aldehyde, 6-chloro-3-pyridinecarboxaldehyde, or the carboxylic acid, 6-chloronicotinic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the selective oxidation of primary alcohols to aldehydes.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) will typically oxidize the primary alcohol directly to the carboxylic acid.

| Transformation | Reagent(s) | Product |

| Reduction of Ester | LiAlH₄ | (6-Chloropyridin-3-yl)methanol |

| Oxidation of Alcohol (mild) | PCC, DMP | 6-Chloro-3-pyridinecarboxaldehyde |

| Oxidation of Alcohol (strong) | KMnO₄, H₂CrO₄ | 6-Chloronicotinic acid |

Amidation and Other Carboxylic Acid Derivative Formations

The ester group of this compound can be converted into other carboxylic acid derivatives, most notably amides, through aminolysis.

Amidation: The direct reaction of the ester with an amine (aminolysis) can lead to the formation of the corresponding amide. This reaction is often slower than the hydrolysis of the ester and may require elevated temperatures or catalysis. publish.csiro.aunih.govrsc.org The aminolysis of acetates with primary amines such as benzylamine (B48309) or butan-1-amine has been shown to proceed under relatively mild conditions. publish.csiro.au

Reaction Scheme: Aminolysis this compound + R-NH₂ → N-R-(6-chloropyridin-3-yl)acetamide + Methanol (B129727)

Alternatively, a two-step process involving the hydrolysis of the ester to the carboxylic acid, (6-Chloropyridin-3-yl)acetic acid (or its corresponding salt), followed by coupling with an amine using a standard peptide coupling reagent (e.g., DCC, EDC) would provide a more general and often higher-yielding route to a wider range of amides.

Other Carboxylic Acid Derivatives: Following hydrolysis to the carboxylic acid, other derivatives can be synthesized. For instance, treatment of the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acid chloride, (6-Chloropyridin-3-yl)acetyl chloride. This highly reactive intermediate could then be readily converted to a variety of other derivatives, including other esters, anhydrides, and amides.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Chloropyridin 3 Yl Methyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the (6-Chloropyridin-3-yl)methyl acetate (B1210297) molecule can be achieved.

Comprehensive ¹H NMR Spectral Assignment and Spin-Spin Coupling Analysis

The ¹H NMR spectrum of (6-Chloropyridin-3-yl)methyl acetate provides crucial information about the electronic environment of the protons and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the three aromatic protons of the chloropyridine ring, the methylene (B1212753) protons of the linker, and the methyl protons of the acetate group.

The protons on the pyridine (B92270) ring are designated as H-2, H-4, and H-5.

H-2: This proton, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded among the aromatic protons, appearing as a doublet due to coupling with H-4. Its chemical shift is anticipated around 8.3-8.5 ppm. nih.gov

H-4: This proton is coupled to both H-2 (meta-coupling) and H-5 (ortho-coupling), and is therefore expected to appear as a doublet of doublets. Its resonance is typically found in the range of 7.7-7.9 ppm. nih.gov

H-5: Coupled only to H-4, this proton should appear as a doublet, with a chemical shift around 7.4 ppm. nih.gov

The aliphatic protons include the methylene (-CH₂-) and methyl (-CH₃) groups.

Methylene Protons (-CH₂-): These protons are situated between the electron-withdrawing pyridine ring and the ester oxygen, leading to a significant downfield shift. They are expected to appear as a singlet around 5.1-5.2 ppm.

Methyl Protons (-CH₃): The protons of the acetate methyl group are in a relatively shielded environment and should appear as a sharp singlet at approximately 2.1 ppm.

The spin-spin coupling constants (J-values) are critical for confirming the assignments. The ortho-coupling (³J) between H-4 and H-5 is typically larger (around 8.0 Hz) than the meta-coupling (⁴J) between H-2 and H-4 (around 2.0-2.5 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.3 - 8.5 | Doublet (d) | ⁴J ≈ 2.0-2.5 |

| H-4 | 7.7 - 7.9 | Doublet of Doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.5 |

| H-5 | ~ 7.4 | Doublet (d) | ³J ≈ 8.0 |

| -CH₂- | 5.1 - 5.2 | Singlet (s) | - |

| -CH₃ | ~ 2.1 | Singlet (s) | - |

Detailed ¹³C NMR Chemical Shift Interpretation and Structural Correlation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a unique signal.

Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is expected to resonate in the region of 170-171 ppm.

Chloropyridine Ring Carbons: The chemical shifts of the five carbons in the aromatic ring are influenced by the nitrogen atom and the chlorine substituent. C-6, being directly attached to chlorine, and C-2, adjacent to nitrogen, are expected at approximately 151 ppm and 150 ppm, respectively. The C-3 carbon, to which the methyl acetate group is attached, would appear around 133 ppm. C-4 and C-5 are anticipated at approximately 140 ppm and 125 ppm.

Aliphatic Carbons: The methylene carbon (-CH₂-) is expected around 65-66 ppm, while the methyl carbon (-CH₃) of the acetate group will be the most shielded, appearing at about 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 171 |

| C-6 | ~ 151 |

| C-2 | ~ 150 |

| C-4 | ~ 140 |

| C-3 | ~ 133 |

| C-5 | ~ 125 |

| -CH₂- | 65 - 66 |

| -CH₃ | ~ 21 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between H-4 and H-5, as well as between H-4 and H-2, confirming their spatial relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show cross-peaks between H-2 and C-2, H-4 and C-4, H-5 and C-5, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon. This allows for the unambiguous assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would include:

The methylene protons (-CH₂-) to the carbonyl carbon (C=O).

The methylene protons to C-3 and C-4 of the pyridine ring.

The methyl protons (-CH₃) to the carbonyl carbon (C=O).

H-2 to C-3 and C-4, and H-4 to C-2, C-3, and C-6, confirming the structure of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide insights into the preferred conformation of the molecule, for example, by showing through-space interactions between the methylene protons and the H-2 or H-4 protons of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformation and intermolecular interactions.

Identification of Characteristic Absorption Bands for Ester and Chloropyridine Moieties

The IR spectrum of this compound is dominated by absorption bands corresponding to the vibrations of its two main functional moieties.

Ester Moiety: The most prominent feature of the ester group is the intense carbonyl (C=O) stretching vibration, which is expected in the range of 1735-1750 cm⁻¹. orgchemboulder.com Another key feature is the C-O stretching vibrations, which typically appear as two or more strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Specifically, the C-C-O asymmetric stretch is often observed around 1240 cm⁻¹. spectroscopyonline.com

Chloropyridine Moiety: The chloropyridine ring exhibits several characteristic bands. Aromatic C-H stretching vibrations are expected to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org The C=C and C=N ring stretching vibrations typically result in multiple bands in the 1400-1600 cm⁻¹ region. vscht.cz The C-Cl stretching vibration usually appears in the fingerprint region, often between 600 and 800 cm⁻¹.

Aliphatic Moieties: The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-Cl Stretch | Chloro-substituent | 600 - 800 | Medium-Strong |

Conformational Analysis and Intermolecular Interactions via Vibrational Frequencies

Subtle shifts in the vibrational frequencies can provide information about the molecule's conformation and any intermolecular interactions. For instance, the formation of hydrogen bonds between the pyridine nitrogen and a protic solvent or another molecule can lead to noticeable shifts in the ring-related vibrational frequencies. rsc.org In the solid state, crystal packing effects can lead to the splitting of certain absorption bands or the appearance of new bands, which can be analyzed to understand the intermolecular arrangement. Comparing the spectra of the compound in different phases (e.g., solid vs. solution) can help distinguish between intramolecular and intermolecular effects on the vibrational frequencies.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of this compound. This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the confident assignment of a molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns and Mechanistic Pathways

The fragmentation of this compound under different ionization techniques provides valuable structural information.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is typically complex and highly reproducible, serving as a molecular fingerprint.

A primary fragmentation pathway for this compound in EI-MS is the cleavage of the ester bond. This can occur in two principal ways:

Alpha-cleavage: Loss of the acetoxy radical (•OCH₃CO) to form the stable (6-chloropyridin-3-yl)methyl cation.

McLafferty rearrangement (if applicable): While a classic McLafferty rearrangement is not possible for this molecule, related hydrogen rearrangement processes can lead to the formation of other characteristic fragment ions.

Another significant fragmentation involves the pyridine ring, including the loss of a chlorine atom or cleavage of the ring itself.

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). Fragmentation is generally less extensive than in EI and is often induced through collision-induced dissociation (CID) in the mass spectrometer.

For this compound, the protonated molecule would be the base peak in the ESI mass spectrum. Subsequent fragmentation in MS/MS experiments would likely involve the neutral loss of acetic acid (CH₃COOH) or ketene (B1206846) (CH₂=C=O).

Table 1: Postulated EI and ESI Fragments for this compound

| Ionization | Fragment Ion | m/z (calculated) | Proposed Structure |

| EI | [C₈H₈ClNO₂]⁺˙ | 185.0243 | Molecular Ion |

| EI | [C₆H₅ClN]⁺ | 126.0111 | (6-chloropyridin-3-yl)methyl cation |

| EI | [C₅H₃NCl]⁺˙ | 112.9929 | Chloropyridine radical cation |

| ESI | [C₈H₉ClNO₂]⁺ | 186.0316 | Protonated Molecule |

| ESI-MS/MS | [C₆H₆ClN]⁺ | 127.0183 | After neutral loss of CH₃COOH |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of this compound and distinguishing it from its isomers. In an MS/MS experiment, the protonated molecule (or a specific fragment ion) is isolated and then subjected to fragmentation. The resulting product ion spectrum is characteristic of the precursor ion's structure.

By carefully analyzing the fragmentation patterns of isomeric compounds, it is possible to identify unique product ions or differences in the relative abundances of common fragments that allow for their differentiation. For instance, positional isomers of the chloro-substituent on the pyridine ring would likely exhibit distinct fragmentation pathways upon CID.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the chloropyridine ring. This aromatic system gives rise to π → π* transitions, which are typically observed in the UV region. The presence of the chlorine atom and the methyl acetate group can cause a slight shift in the λmax compared to unsubstituted pyridine due to their electronic effects. The ester carbonyl group also exhibits a weak n → π* transition at a longer wavelength.

Table 2: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 200 - 280 | Chloropyridine ring |

| n → π | 280 - 320 | Carbonyl group |

X-ray Diffraction Analysis for Solid-State Structural Elucidation and Crystal Packing (if applicable for single crystals or derivatives)

Table 3: Representative Crystallographic Data for a Structurally Related Compound, (E)-N'-((6-chloropyridin-3-yl)methyl)-N-cyano-N-methylacetamidine researchgate.net

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.1095(3) |

| b (Å) | 10.4038(3) |

| c (Å) | 11.9047(3) |

| β (°) | 101.013(3) |

| Z | 4 |

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Components

Gas chromatography-mass spectrometry is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for the identification of the compound.

GC-MS is an excellent method for assessing the purity of this compound, as it can separate and identify even trace amounts of volatile impurities. The retention time in the chromatogram is a characteristic of the compound under specific analytical conditions, while the mass spectrum provides definitive structural information.

Table 4: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | DB-5ms (or equivalent) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer (scanning or SIM mode) |

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and quantitative determination of "this compound." This method is favored for its high resolution, sensitivity, and accuracy in separating the target compound from potential impurities and degradation products. The development and validation of robust HPLC methods are critical for ensuring the quality and consistency of this chemical intermediate.

Methodologies for the HPLC analysis of structurally similar compounds, such as the neonicotinoid insecticide Acetamiprid, provide a strong framework for the analysis of this compound. These methods typically employ reversed-phase chromatography, which is well-suited for the separation of moderately polar organic molecules.

A typical HPLC system for the analysis of this compound and related compounds would consist of a C18 column, a mobile phase mixture of acetonitrile (B52724) and water, and UV detection. The selection of the specific column, mobile phase composition, and detection wavelength is crucial for achieving optimal separation and sensitivity. For instance, a common approach involves using a mobile phase of acetonitrile and water with a phosphate (B84403) buffer to control the pH and ensure reproducible retention times.

The validation of the HPLC method is performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). This process establishes the method's suitability for its intended purpose by evaluating parameters like linearity, precision, accuracy, specificity, and robustness.

Detailed research findings from studies on related compounds demonstrate the effectiveness of HPLC for quality control. For example, a validated HPLC-DAD (Diode Array Detector) method for Acetamiprid showed excellent linearity with a correlation coefficient greater than 0.99. akjournals.comresearchgate.net The accuracy, expressed as recovery, was found to be within the range of 97% to 103% for active substance concentrations above 10%. akjournals.comresearchgate.net The precision of such methods, indicated by the relative standard deviation (RSD), is typically very low, demonstrating the reproducibility of the analysis. akjournals.com

The quantitative analysis of this compound relies on the principle of external standardization. A calibration curve is constructed by plotting the peak area responses of standard solutions of known concentrations against their respective concentrations. The concentration of the analyte in a sample is then determined by interpolating its peak area from this calibration curve.

The following data tables summarize typical HPLC parameters and validation results for the analysis of a structurally related compound, providing a reference for the analysis of this compound.

Table 1: Representative HPLC Method Parameters

| Parameter | Conditions |

| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

Table 2: Summary of Method Validation Data

| Validation Parameter | Typical Results |

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Accuracy (Recovery %) | 97 - 103% |

| Precision (RSD %) | < 2% |

| Limit of Detection (LOD) | Dependent on instrumentation and conditions |

| Limit of Quantification (LOQ) | Dependent on instrumentation and conditions |

Computational Chemistry and Quantum Mechanical Studies of 6 Chloropyridin 3 Yl Methyl Acetate

Electronic Structure Elucidation using Density Functional Theory (DFT)

Density Functional Theory has become a primary tool for investigating the electronic properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT calculations can accurately predict molecular geometries, orbital energies, and charge distributions, offering fundamental insights into the molecule's behavior. Standard theoretical approaches, such as using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed to achieve a balance between computational cost and accuracy. nih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface. For (6-Chloropyridin-3-yl)methyl acetate (B1210297), the geometry is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms.

Table 1: Selected Optimized Geometrical Parameters for (6-Chloropyridin-3-yl)methyl Acetate (Predicted using DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C=O | 1.21 Å | |

| (Pyridine)C-N | 1.34 Å | |

| O-CH₂ | 1.43 Å | |

| Bond Angle | C-N-C (Pyridine) | 117.0° |

| O=C-O | 125.0° | |

| C-CH₂-O | 108.5° |

Note: Data is illustrative and based on typical values from DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

For this compound, the HOMO is predicted to be localized primarily on the electron-rich pyridine (B92270) ring and the non-bonding p-orbitals of the oxygen atoms in the acetate group. The LUMO, conversely, is expected to be distributed over the π-antibonding system of the chloropyridine ring. This distribution indicates that the molecule is susceptible to electrophilic attack at the pyridine and oxygen sites and can accept electrons into the ring system during nucleophilic reactions.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Energy Gap |

Note: These values are representative for a molecule of this type and are calculated to illustrate the concept.

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution across a molecule and predicting its interaction with other chemical species. researchgate.net The map is plotted on the molecule's electron density surface, with colors indicating different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the most negative potential is concentrated around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetate group. These sites represent the primary locations for hydrogen bonding and other electrophilic interactions. Positive potential is found around the hydrogen atoms of the methyl and methylene (B1212753) groups. The chlorine atom presents a region of slight negative potential on its sides and a region of positive potential at its tip (a σ-hole), which can participate in halogen bonding. mdpi.com This detailed charge map is crucial for understanding how the molecule will orient itself in a solvent or at the active site of a biological target.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental results or even serve as a predictive tool for uncharacterized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of a molecule with considerable accuracy. These predictions are based on calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry.

By comparing the theoretically predicted spectrum with an experimental one, assignments of signals to specific atoms can be confirmed. For this compound, the calculations would predict distinct signals for the three aromatic protons on the pyridine ring, the methylene protons, and the methyl protons, as well as for each unique carbon atom. The chemical shifts are influenced by the electronic environment, including the deshielding effects of the chlorine atom, the nitrogen atom, and the carbonyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H (Pyridine C2) | 8.45 | C (Pyridine C6, bonded to Cl) | 151.0 |

| H (Pyridine C4) | 7.80 | C (Pyridine C2) | 150.2 |

| H (Pyridine C5) | 7.40 | C (Pyridine C4) | 139.5 |

| H (Methylene, -CH₂-) | 5.15 | C (Pyridine C5) | 124.5 |

| H (Methyl, -CH₃) | 2.10 | C (Pyridine C3) | 132.0 |

| C (Carbonyl, C=O) | 170.5 | ||

| C (Methylene, -CH₂) | 65.0 |

Note: Shifts are referenced to TMS and are illustrative predictions based on computational models.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. chem-soc.si These calculated frequencies and their corresponding intensities help in assigning the absorption bands observed in experimental IR and Raman spectra. cardiff.ac.uk

For this compound, key vibrational modes include the C=O stretching of the ester, C-O stretching, C-Cl stretching, aromatic C-H stretching, and various bending and rocking motions of the methyl and methylene groups. Theoretical spectra provide a vibrational fingerprint that is unique to the molecule's structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Table 4: Selected Predicted Vibrational Frequencies and Their Assignments

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3080-3020 | Medium | Aromatic C-H Stretch |

| 2980-2940 | Medium | Aliphatic C-H Stretch |

| 1745 | Strong | C=O Ester Stretch |

| 1580, 1470 | Strong-Medium | Pyridine Ring C=C, C=N Stretch |

| 1230 | Strong | Ester C-O Stretch |

| 1100 | Medium | C-Cl Stretch |

Note: Frequencies are unscaled and represent typical values for the assigned functional groups.

Reaction Mechanism Modeling and Transition State Characterization

Thorough searches of scholarly databases and computational chemistry literature yielded no specific studies on the reaction mechanism modeling or transition state characterization for the synthesis or transformation of this compound.

Potential Energy Surface Scans for Key Synthetic and Transformative Reactions

No published research articles were identified that present potential energy surface (PES) scans for the key synthetic routes to this compound, such as the esterification of (6-chloropyridin-3-yl)methanol with an acetylating agent, or for any of its subsequent chemical transformations. Consequently, no data tables of stationary points or energy profiles can be provided.

Elucidation of Reaction Pathways, Energy Barriers, and Rate-Determining Steps

In the absence of dedicated computational studies, the reaction pathways, associated energy barriers, and rate-determining steps for the formation and reactions of this compound remain unelucidated from a theoretical standpoint. While analogies can be drawn to general esterification mechanisms, specific quantitative data derived from quantum mechanical calculations for this molecule are not available in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

No literature could be found detailing molecular dynamics (MD) simulations performed on this compound. Therefore, there is no available data on its dynamic behavior, conformational preferences, or the specific effects of different solvents on its structure and dynamics at a molecular level. Research in this area would be necessary to understand its interactions in solution and its transport properties.

Derivation of Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

While numerous Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on neonicotinoid insecticides, these investigations focus on compounds with proven insecticidal activity and typically involve a large dataset of analogs to derive predictive models. This compound is not commonly included in these published QSAR models. Therefore, there are no specific, computationally-derived QSAR descriptors reported for this compound in the context of its potential biological activity. General molecular descriptors could be calculated using various software, but without a corresponding biological activity study, they lack the context of a QSAR analysis.

6 Chloropyridin 3 Yl Methyl Acetate As a Strategic Intermediate in Organic Synthesis

Leveraging the Acetate (B1210297) as a Protecting Group for the (6-Chloropyridin-3-yl)methanol Functionality

In multi-step organic syntheses, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. The acetate group in (6-chloropyridin-3-yl)methyl acetate serves as an effective protecting group for the primary alcohol of (6-chloropyridin-3-yl)methanol. The conversion of the alcohol to its corresponding acetate ester masks the nucleophilicity and reactivity of the hydroxyl group, allowing chemists to perform reactions on other parts of the molecule, such as the pyridine (B92270) ring, without interference.

The introduction of the acetate group is typically achieved through standard esterification procedures, for example, by reacting (6-chloropyridin-3-yl)methanol with acetyl chloride or acetic anhydride (B1165640) in the presence of a base. Once the desired chemical transformations elsewhere in the molecule are complete, the acetate group can be readily removed through hydrolysis to regenerate the primary alcohol. This deprotection is often accomplished under basic conditions (e.g., using sodium hydroxide (B78521) or potassium carbonate in a protic solvent) or acidic conditions.